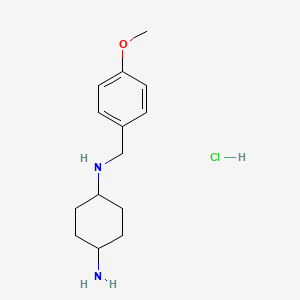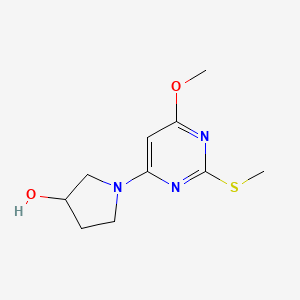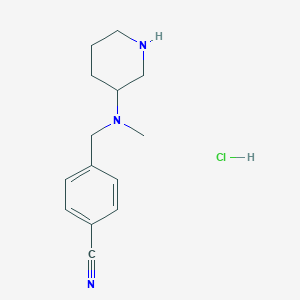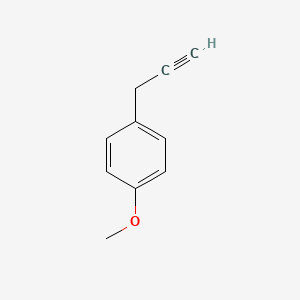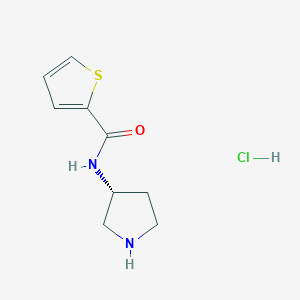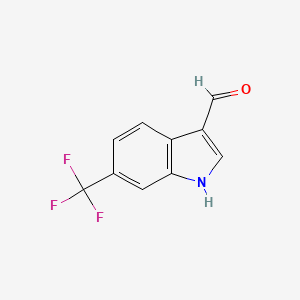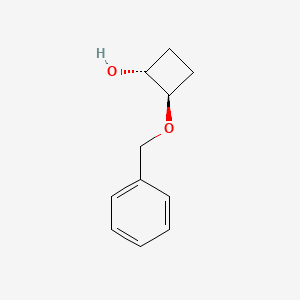![molecular formula C7H8N2O2 B3099528 (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione CAS No. 1354205-00-7](/img/structure/B3099528.png)
(2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione
Descripción general
Descripción
(2R,4S)-6,8-diazatricyclo[4300^{2,4}]nonane-7,9-dione is a complex organic compound known for its unique tricyclic structure
Mecanismo De Acción
Target of Action
The primary target of (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione is the Muscarinic Acetylcholine Receptor M3 . This receptor is a G protein-coupled receptor that plays a crucial role in the parasympathetic nervous system. It is involved in various physiological functions, including smooth muscle contraction, glandular secretion, and heart rate modulation.
Mode of Action
The compound interacts with the Muscarinic Acetylcholine Receptor M3, leading to a series of intracellular eventsThis change allows the receptor to interact with intracellular G proteins, initiating a cascade of downstream signaling events .
Biochemical Pathways
Upon activation of the Muscarinic Acetylcholine Receptor M3, several biochemical pathways are affected. These include the phospholipase C pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, including smooth muscle contraction and glandular secretion .
Result of Action
The activation of the Muscarinic Acetylcholine Receptor M3 by this compound can lead to various molecular and cellular effects. These include the contraction of smooth muscles, increased glandular secretion, and modulation of heart rate. These effects are primarily due to the increase in intracellular calcium levels and the activation of protein kinase C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups into the molecule.
Aplicaciones Científicas De Investigación
(2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione include other tricyclic compounds with similar structural features. Examples include:
- (1R,2R,4S,5S,7S)-7-{[hydroxy(dithiophen-2-yl)acetyl]oxy}-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0~2,4~]nonane .
- Other diazatricyclo compounds with varying substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its tricyclic core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
(2R,4S)-6,8-diazatricyclo[4.3.0.02,4]nonane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-5-4-1-3(4)2-9(5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11)/t3-,4-,5?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTZCRGHXPWVCT-ZZKAVYKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C(=O)NC(=O)N3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C3C(=O)NC(=O)N3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


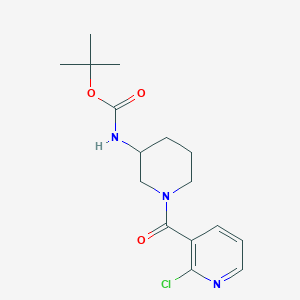
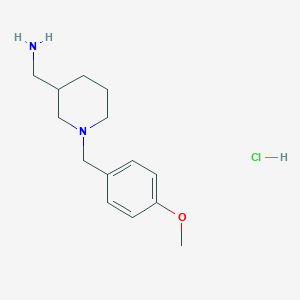
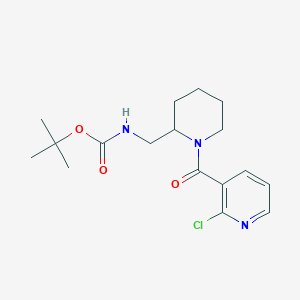
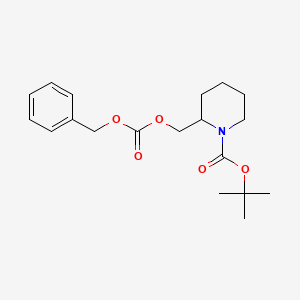
![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3099464.png)
